An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester
An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Phenylsulfonyl)glycine methyl ester, with the CAS Number 69398-48-7, is a sulfonamide derivative of the amino acid glycine.[1][2] This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, incorporating a flexible glycine backbone, a reactive methyl ester, and an aromatic phenylsulfonyl group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of N-(Phenylsulfonyl)glycine Methyl Ester, offering insights for its effective utilization in research and development.
Chemical and Physical Properties
N-(Phenylsulfonyl)glycine methyl ester is a white to off-white solid at room temperature. While a specific melting point is not widely reported in the literature, its storage at room temperature suggests a relatively stable solid form.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69398-48-7 | [1][2] |
| Molecular Formula | C₉H₁₁NO₄S | [1][2] |
| Molecular Weight | 229.25 g/mol | [1][2] |
| Synonyms | Methyl 2-(phenylsulfonamido)acetate | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone (predicted).[3] | |
| Storage | Store at room temperature. | [1] |
Structure:
Caption: Chemical structure of N-(Phenylsulfonyl)glycine Methyl Ester.
Synthesis
The synthesis of N-(Phenylsulfonyl)glycine methyl ester is typically achieved through the sulfonylation of glycine methyl ester hydrochloride with benzenesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from amines.
Experimental Protocol: Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester
This protocol is adapted from established methods for the synthesis of similar sulfonamides.[4]
Part 1: Synthesis of Glycine Methyl Ester Hydrochloride (Starting Material)
A common precursor for this synthesis is glycine methyl ester hydrochloride. It can be prepared by the esterification of glycine. A convenient method involves the reaction of glycine with methanol in the presence of a catalyst like thionyl chloride or by using concentrated sulfuric acid.[3][5]
Materials:
-
Glycine
-
Methanol (anhydrous)
-
Thionyl chloride or Concentrated Sulfuric Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield glycine methyl ester hydrochloride as a white solid.
Part 2: Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester
Materials:
-
Glycine methyl ester hydrochloride
-
Benzenesulfonyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend glycine methyl ester hydrochloride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add the base (e.g., triethylamine, 2.2 equivalents) dropwise to the suspension.
-
In a separate flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent.
-
Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-(Phenylsulfonyl)glycine methyl ester.
Caption: Workflow for the synthesis of N-(Phenylsulfonyl)glycine Methyl Ester.
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for N-(Phenylsulfonyl)glycine Methyl Ester, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ 7.8-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the sulfonyl group.
-
δ 7.5-7.7 ppm (m, 3H): Protons on the phenyl ring meta and para to the sulfonyl group.
-
δ 5.5-6.0 ppm (br s, 1H): NH proton of the sulfonamide.
-
δ 4.0-4.2 ppm (d, 2H): Methylene (-CH₂-) protons of the glycine moiety.
-
δ 3.7-3.8 ppm (s, 3H): Methyl (-CH₃) protons of the ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~170 ppm: Carbonyl carbon of the methyl ester.
-
δ ~140 ppm: Quaternary carbon of the phenyl ring attached to the sulfonyl group.
-
δ ~133 ppm: Para carbon of the phenyl ring.
-
δ ~129 ppm: Ortho carbons of the phenyl ring.
-
δ ~127 ppm: Meta carbons of the phenyl ring.
-
δ ~52 ppm: Methyl carbon of the ester group.
-
δ ~45 ppm: Methylene carbon of the glycine moiety.
IR (Infrared) Spectroscopy:
-
~3250-3300 cm⁻¹: N-H stretching vibration of the sulfonamide.
-
~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2850-2950 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.
-
~1740-1750 cm⁻¹: C=O stretching vibration of the ester carbonyl group.
-
~1340-1360 cm⁻¹ and ~1150-1170 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonyl group.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 230.0487
Chemical Reactivity and Potential Transformations
N-(Phenylsulfonyl)glycine methyl ester possesses several reactive sites that can be targeted for further chemical modifications.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(phenylsulfonyl)glycine.[6] This transformation is valuable for creating derivatives with a free carboxyl group, which can be important for biological activity or for further coupling reactions.
-
Reduction of the Ester: The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[7]
-
Alkylation/Acylation of the Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is acidic and can be removed by a strong base, allowing for subsequent alkylation or acylation at this position. This provides a route to N-substituted derivatives.
-
Amide Formation: The methyl ester can react with amines to form the corresponding amides. This reaction is often facilitated by heating or by using specific catalysts.
Caption: Key chemical transformations of N-(Phenylsulfonyl)glycine Methyl Ester.
Applications in Research and Drug Development
N-(Phenylsulfonyl)glycine methyl ester is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for various research applications, particularly in drug discovery.
-
Scaffold for Bioactive Molecules: The N-(phenylsulfonyl)glycine framework is a common scaffold in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities. While specific studies on the methyl ester are limited, the corresponding carboxylic acid and other derivatives have shown potential as inhibitors of various enzymes.
-
Prodrug Development: The methyl ester can function as a prodrug of the more polar N-(phenylsulfonyl)glycine. Esterification of a carboxylic acid drug can improve its lipophilicity and membrane permeability, potentially enhancing its oral bioavailability and cellular uptake. However, a study on N-[4-(benzoylamino)phenylsulfonyl]glycine showed that while its methyl ester prodrug had good stability, it exhibited reduced in-vitro permeability and in-vivo uptake compared to the parent drug, suggesting the free carboxylate anion was important for its delivery in that specific case.[8]
-
Building Block for Combinatorial Chemistry: Due to its multiple reactive sites, N-(Phenylsulfonyl)glycine methyl ester is an attractive building block for the generation of chemical libraries. By systematically modifying the phenyl ring, the sulfonamide nitrogen, and the ester functionality, a diverse range of compounds can be synthesized for high-throughput screening to identify new drug leads.
Conclusion
N-(Phenylsulfonyl)glycine methyl ester is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple modifiable functional groups make it an ideal starting material for the creation of diverse molecular architectures. While detailed experimental data on its basic properties are not extensively documented, its structural features and the known reactivity of its constituent functional groups provide a solid foundation for its application in the design and synthesis of novel compounds with potential therapeutic value. Further research into the specific biological activities of derivatives of N-(Phenylsulfonyl)glycine methyl ester is warranted to fully explore its potential in drug discovery.
References
- Patel, M., et al. (2007). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 23(5), 443-453.
-
ResearchGate. De-esterification of amino acid esters. [Link]
- Gevorgyan, V., et al. (2001). A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. The Journal of Organic Chemistry, 66(5), 1672-1675.
- Google Patents. CN106316870A - Synthesis method of L-glycine methyl ester salt product.
- Google Patents. A kind of preparation method of high-purity glycine ester hydrochloride.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 69398-48-7|N-(Phenylsulfonyl)glycine Methyl Ester|BLD Pharm [bldpharm.com]
- 3. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group [organic-chemistry.org]
- 8. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
